molecular formula C16H15N3OS B188126 Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- CAS No. 30065-35-1

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-

Cat. No. B188126
CAS RN: 30065-35-1
M. Wt: 297.4 g/mol
InChI Key: QJTBTVKWLSOQTQ-UHFFFAOYSA-N
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Description

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- is a compound with potential applications in scientific research. It is a thioether derivative of 2-aminobenzimidazole and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Acetamide derivatives like 2-(4-aminophenyl) benzimidazole-based pyrimidine derivatives show promising antibacterial activity. The synthesis of these compounds involves systematic investigations, including characterization and biological activity assessment (Kumaraswamy Gullapelli, M. Thupurani, G. Brahmeshwari, 2014).

Antitumor Activity

  • New derivatives of 2-(4-aminophenyl)benzothiazole, including acetamide derivatives bearing different heterocyclic rings, were synthesized and showed considerable anticancer activity against various human tumor cell lines (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
  • Thiazole–benzimidazole derivatives, including 2-[(5-substituted-1H-benzimidazol-2-yl)thio]-N-[4-[2-phenylthiazol-4-yl]phenyl]acetamide, demonstrated significant antiproliferative activity against cancer cell lines (Y. Özkay, L. Yurttaş, M. Dikmen, Selin Engür, 2016).

Antioxidant Properties

Synthesis and Characterization

Antimicrobial Properties

Hepatitis C Virus Inhibition

Anti-inflammatory Activity

  • Benzimidazole derivatives such as N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives were synthesized and tested for anti-inflammatory activity, showing potential as therapeutic agents (R. Bhor, K. Sable, 2022).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-6-8-12(9-7-11)17-15(20)10-21-16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTBTVKWLSOQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184132
Record name Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-

CAS RN

30065-35-1
Record name Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030065351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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